molecular formula C18H13BrN2O2S B13931825 Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate

Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate

Cat. No.: B13931825
M. Wt: 401.3 g/mol
InChI Key: KTTKZLIIDLNJMN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[2,1-b]benzothiazole family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate typically involves the cyclization of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate under reflux conditions in a solvent such as 1,4-dioxane . This reaction produces the desired imidazo[2,1-b]benzothiazole derivative, which can be further functionalized to introduce the 4-bromophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free conditions can also be explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization: Further cyclization reactions can lead to more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes critical for the survival of pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-bromophenyl)imidazo[2,1-b]benzothiazole-7-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H13BrN2O2S

Molecular Weight

401.3 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxylate

InChI

InChI=1S/C18H13BrN2O2S/c1-2-23-17(22)12-5-8-15-16(9-12)24-18-20-14(10-21(15)18)11-3-6-13(19)7-4-11/h3-10H,2H2,1H3

InChI Key

KTTKZLIIDLNJMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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